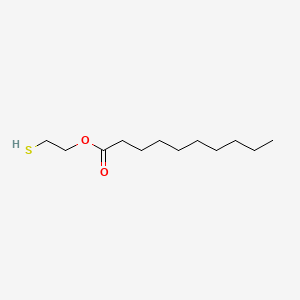

2-Mercaptoethyl decanoate

描述

2-Mercaptoethyl decanoate is a sulfur-containing organic compound with the molecular formula C₁₂H₂₂O₂S. It consists of a decanoate (a 10-carbon saturated fatty acid ester) linked to a 2-mercaptoethyl group (–SCH₂CH₂–). This structure confers unique chemical properties, including thiol reactivity and lipophilicity, making it relevant in specialty chemical synthesis, flavor/fragrance industries, and polymer chemistry. The mercapto (–SH) group enables participation in disulfide bond formation, redox reactions, and nucleophilic substitutions, while the decanoate chain enhances solubility in nonpolar media .

属性

CAS 编号 |

68928-33-6 |

|---|---|

分子式 |

C12H24O2S |

分子量 |

232.38 g/mol |

IUPAC 名称 |

2-sulfanylethyl decanoate |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3 |

InChI 键 |

ZXNNPJMEFLZCMP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCS |

规范 SMILES |

CCCCCCCCCC(=O)OCCS |

外观 |

Solid powder |

其他CAS编号 |

68928-33-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-Mercaptoethyl decanoate; 2-sulfanylethyl decanoate; Decanoic acid, 2-mercaptoethyl ester. |

产品来源 |

United States |

相似化合物的比较

2-Mercaptoethyl Stearate (CAS 27564-01-8)

- Structure: Stearic acid (C18 saturated) esterified with 2-mercaptoethanol.

- Key Differences: Chain Length: The stearate chain (C18) is longer than decanoate (C10), increasing molecular weight (344.6 g/mol vs. ~258.4 g/mol for decanoate) and lipophilicity. Physical Properties: Longer chains typically elevate melting points. For example, methyl stearate melts at ~39°C, while methyl decanoate melts at −18°C, suggesting similar trends for mercaptoethyl esters .

- Applications : Used in lubricants and polymer stabilizers due to enhanced thermal stability from the longer chain .

2-Mercaptoethyl Oleate

- Structure: Oleic acid (C18 monounsaturated) esterified with 2-mercaptoethanol.

- Key Differences: Unsaturation: The cis double bond in oleate reduces packing efficiency, lowering melting point compared to saturated analogs. Reactivity: Unsaturation allows for hydrogenation or oxidation reactions, unlike saturated decanoate.

- Market Data: Global demand for high-purity (≥99%) 2-mercaptoethyl oleate is driven by pharmaceutical intermediates, whereas decanoate derivatives may see niche use in agrochemicals .

Methyl 2-Mercaptopropionate (CAS 53907-46-3)

- Structure: Propionic acid (C3) esterified with methyl mercaptoethanol.

- Key Differences: Chain Length: Shorter propionate chain increases volatility and water solubility. Ester Group: Methyl ester vs. ethyl in decanoate alters hydrolysis kinetics and metabolic pathways.

- Applications: Used as a flavoring agent (e.g., tropical fruit notes) and in photopolymer resins .

Physicochemical Properties and Reactivity

| Property | 2-Mercaptoethyl Decanoate | 2-Mercaptoethyl Stearate | 2-Mercaptoethyl Oleate | Methyl 2-Mercaptopropionate |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂S | C₂₀H₄₀O₂S | C₂₀H₃₈O₂S | C₄H₈O₂S |

| Molecular Weight (g/mol) | ~258.4 | 344.6 | 342.6 | 136.2 |

| Solubility | Low in water; soluble in organic solvents | Similar to decanoate but higher lipid solubility | Enhanced solubility in oils due to unsaturation | Miscible in polar solvents |

| Reactivity | Thiol oxidation to disulfides; ester hydrolysis | Slower hydrolysis due to longer chain | Susceptible to oxidation at double bond | Rapid ester hydrolysis |

Market and Regulatory Landscape

- Regulatory Status: Not explicitly regulated, but safety data sheets (SDS) recommend handling under ventilated conditions due to thiol volatility .

- Market Trends: Demand for 2-mercaptoethyl decanoate is niche, driven by R&D in polymer and agrochemical sectors. In contrast, oleate and stearate derivatives dominate industrial lubricant markets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。